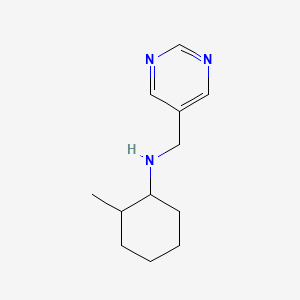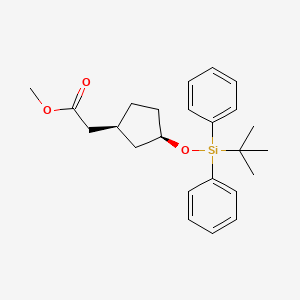
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate is a complex organic compound that features a cyclopentyl ring substituted with a tert-butyldiphenylsilyl group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of a cyclopentyl alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. This is followed by esterification with methyl bromoacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
化学反応の分析
Types of Reactions
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The tert-butyldiphenylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
科学的研究の応用
Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldiphenylsilyl group can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity. The acetate ester moiety can undergo hydrolysis to release the active cyclopentyl derivative, which can then participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 2-((1S,3R)-3-hydroxycyclopentyl)acetate: Lacks the tert-butyldiphenylsilyl group, resulting in different reactivity and applications.
Methyl 2-((1S,3R)-3-((tert-butyldimethylsilyl)oxy)cyclopentyl)acetate: Features a tert-butyldimethylsilyl group instead of tert-butyldiphenylsilyl, leading to variations in steric and electronic properties.
Uniqueness
The presence of the tert-butyldiphenylsilyl group in Methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate imparts unique steric and electronic characteristics that can enhance its stability and reactivity in certain chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
分子式 |
C24H32O3Si |
|---|---|
分子量 |
396.6 g/mol |
IUPAC名 |
methyl 2-[(1S,3R)-3-[tert-butyl(diphenyl)silyl]oxycyclopentyl]acetate |
InChI |
InChI=1S/C24H32O3Si/c1-24(2,3)28(21-11-7-5-8-12-21,22-13-9-6-10-14-22)27-20-16-15-19(17-20)18-23(25)26-4/h5-14,19-20H,15-18H2,1-4H3/t19-,20+/m0/s1 |
InChIキー |
MQRHZLXXQODAHG-VQTJNVASSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3CC[C@@H](C3)CC(=O)OC |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC(C3)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(dimethylamino)phenyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15277244.png)

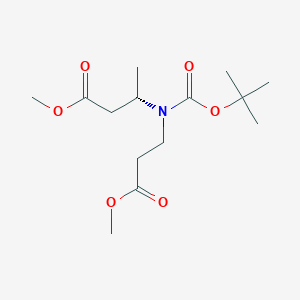

![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B15277259.png)
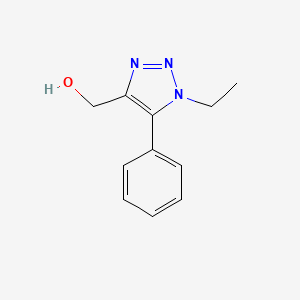
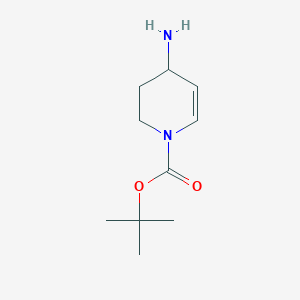

![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)

